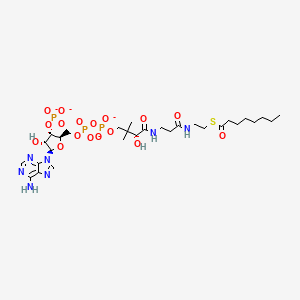
octanoyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanoyl-CoA(4-) is an acyl-CoA(4-) that is the tetraanion of this compound, arising from deprotonation of phosphate and diphosphate functions. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a saturated fatty acyl-CoA(4-) and a medium-chain fatty acyl-CoA(4-). It is a conjugate base of an this compound.
科学的研究の応用
1. Biofuel and Chemical Production
Octanoyl-CoA plays a significant role in the production of valuable molecules in the chemical industry. For instance, it is used in the biosynthesis of 1-octanol, a molecule with applications as a plasticizer, precursor in the production of linear low-density polyethylene, and growth inhibitor for tobacco plant suckers. Researchers have demonstrated the production of 1-octanol in Escherichia coli using a pathway that involves this compound, achieving significant titers and specificity from glycerol (Hernández Lozada et al., 2020).
2. Flavor and Fragrance Industry
This compound is essential in the engineering of Escherichia coli for the production of butyl octanoate, a medium-chain ester with commercial applications in flavors and fragrances. This involves the engineering of alcohol acyl transferase (AAT) enzymes and E. coli fatty acid metabolism to increase endogenous this compound availability (Chacón et al., 2019).
3. Medical Research and Disease Understanding
In medical research, this compound's metabolism is studied for its role in various diseases. For instance, its oxidation rate in lymphocytes has been correlated with clinical outcomes in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency (Sturm et al., 2012). Additionally, the impact of this compound on mitochondrial energy metabolism has implications for understanding organic acidurias and beta-oxidation defects (Sauer et al., 2008).
4. Enzyme Research and Kinetics
This compound is used in enzyme research, particularly in studies involving medium-chain acyl-CoA dehydrogenase (MCAD). Research has explored how mutations and ligand binding affect enzyme kinetics and stability, offering insights into enzyme-ligand interactions and the molecular basis of enzyme function (Peterson et al., 2001; Gopalan & Srivastava, 2002).
5. Synthetic Biology and Metabolic Engineering
This compound is pivotal in synthetic biology and metabolic engineering, where it is used for producing compounds like medium-chain alcohols and acids. This includes the development of selection platforms for enzymes involved in carbon chain elongation in Escherichia coli, enhancing the synthesis of linear alcohols like n-hexanol and n-octanol (Machado et al., 2012).
6. Study of Protein-Ligand Interactions
This compound has been utilized in studies examining the effects of ligand binding on the energy landscape of proteins, such as acyl-coenzyme A (CoA)-binding protein (ACBP). This research is essential for understanding the mechanical stability and energy landscape of proteins involved in fatty acid transport and membrane assembly (Sonar et al., 2020).
特性
分子式 |
C29H46N7O17P3S-4 |
|---|---|
分子量 |
889.7 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/p-4/t18-,22-,23-,24+,28-/m1/s1 |
InChIキー |
KQMZYOXOBSXMII-CECATXLMSA-J |
異性体SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
正規SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
同義語 |
coenzyme A, octanoyl- octanoyl-CoA octanoyl-coenzyme A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





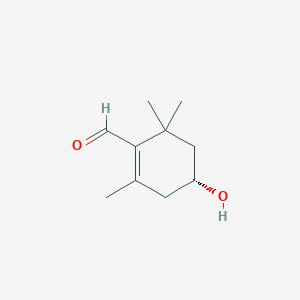
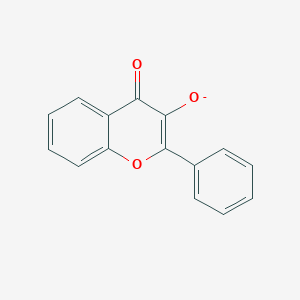
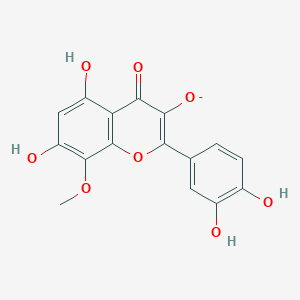

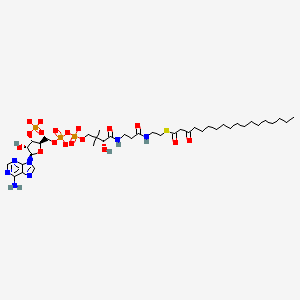
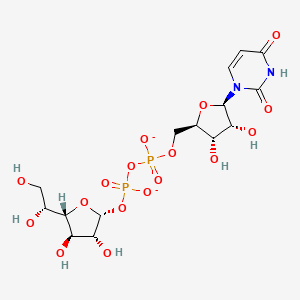
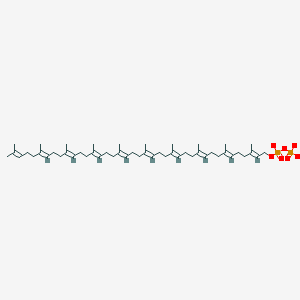
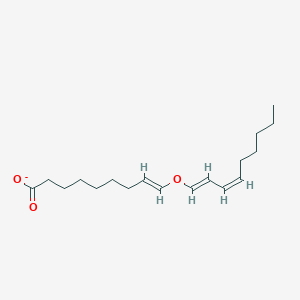
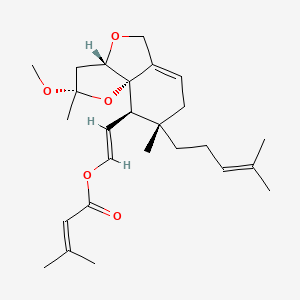
![methyl 8-[(2E)-2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1264652.png)
![1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264655.png)
